molecular formula C12H13NO2S B14176505 (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide

(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide

Cat. No.: B14176505
M. Wt: 235.30 g/mol
InChI Key: WZGZRMJZXFCNDW-FLIBITNWSA-N
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Description

(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide is an organic compound with a complex structure that includes an acetyl group, a hydroxy group, a phenyl group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide typically involves multi-step organic reactions. One common method includes the condensation of acetylacetone with aniline in the presence of a base, followed by the introduction of a thioamide group through a reaction with Lawesson’s reagent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The thioamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of (Z)-2-acetyl-3-oxo-N-phenylbut-2-enethioamide.

    Reduction: Formation of (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide involves its interaction with various molecular targets. The thioamide group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enamine: Similar structure but with an amine group instead of a thioamide group.

    (Z)-2-acetyl-3-oxo-N-phenylbut-2-enethioamide: Similar structure but with a ketone group instead of a hydroxy group.

Uniqueness

(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide is unique due to the presence of both a hydroxy group and a thioamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide

InChI

InChI=1S/C12H13NO2S/c1-8(14)11(9(2)15)12(16)13-10-6-4-3-5-7-10/h3-7,14H,1-2H3,(H,13,16)/b11-8-

InChI Key

WZGZRMJZXFCNDW-FLIBITNWSA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/C(=S)NC1=CC=CC=C1)/O

Canonical SMILES

CC(=C(C(=O)C)C(=S)NC1=CC=CC=C1)O

Origin of Product

United States

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